

An In-Depth Technical Guide to the Photophysical Properties of 9,10-Diethynylanthracene

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Compound of Interest

Compound Name: 9,10-Diethynylanthracene

Cat. No.: B3111712

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A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced organic materials, **9,10-Diethynylanthracene** (DEA) emerges as a molecule of significant interest. Its rigid, planar anthracene core, extended by the linear π -systems of two ethynyl groups, bestows upon it a unique set of photophysical properties. This guide provides an in-depth exploration of these characteristics, offering both a theoretical understanding and practical experimental methodologies for their characterization. The insights contained herein are designed to empower researchers in harnessing the full potential of DEA in diverse applications, from organic electronics to biomedical imaging.

Molecular Architecture and Synthetic Strategy

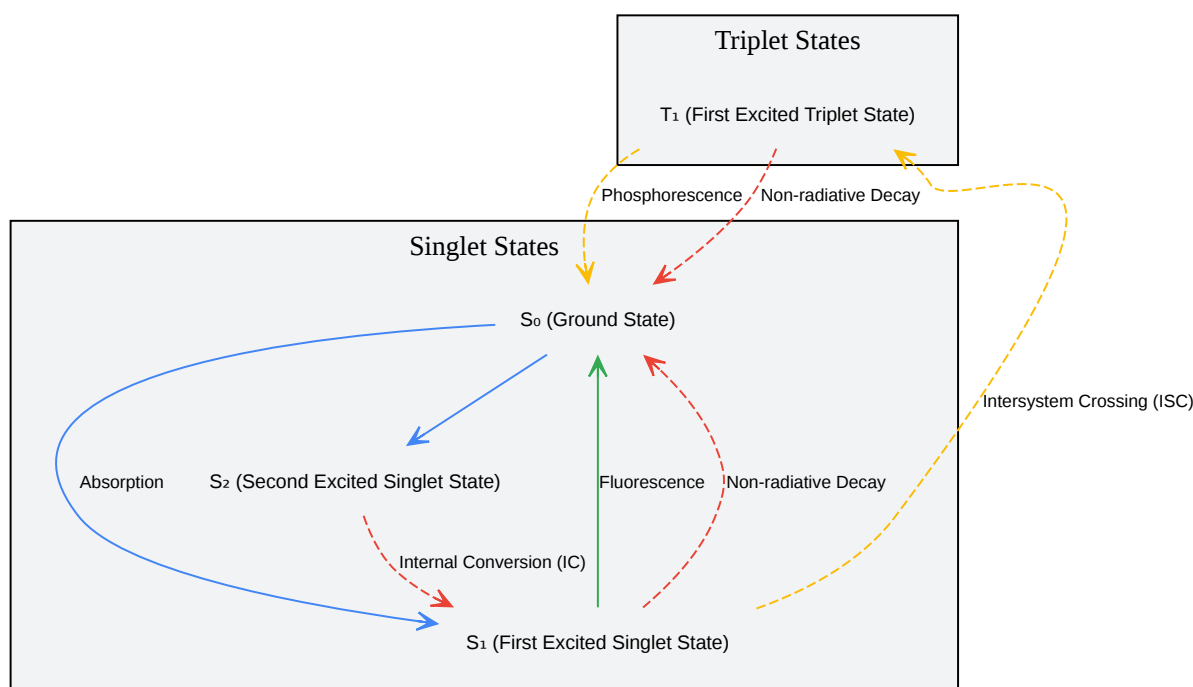
9,10-Diethynylanthracene is a polycyclic aromatic hydrocarbon characterized by an anthracene scaffold functionalized with ethynyl moieties at the 9 and 10 positions. This specific substitution pattern is crucial as it extends the π -conjugation of the anthracene core along its short axis, profoundly influencing its electronic and optical properties.

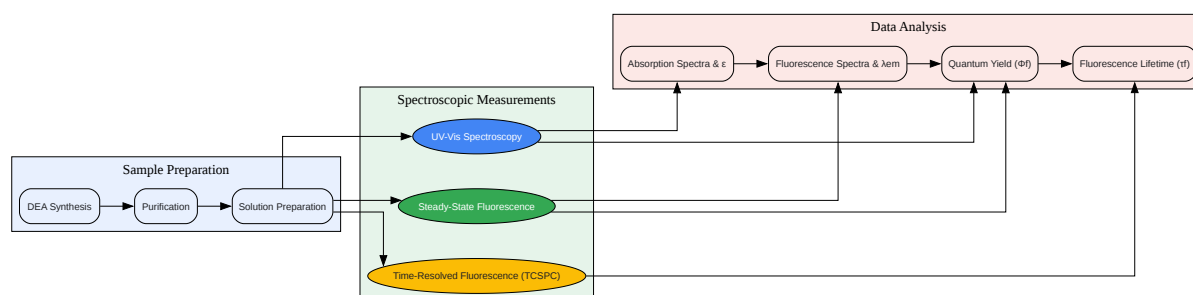
The primary synthetic route to DEA is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides an efficient and versatile method for the formation of carbon-carbon bonds between sp -hybridized carbons of terminal alkynes and sp^2 -hybridized carbons of aryl halides.

Synthesis of 9,10-Diethynylantracene via Sonogashira Coupling

The synthesis typically commences with a dihalogenated anthracene precursor, most commonly 9,10-dibromoanthracene or 9,10-diiodoanthracene. The choice of halide can influence reaction conditions and yields. The general reaction scheme involves the coupling of the dihaloanthracene with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne.

Conceptual Reaction Pathway:





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